molecular formula C13H20BrN3O2 B1439409 tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate CAS No. 877399-50-3

tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate

Cat. No.: B1439409
CAS No.: 877399-50-3
M. Wt: 330.22 g/mol
InChI Key: IYNZAVDBHAQODX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrN3O2/c1-13(2,3)19-12(18)16-6-4-11(5-7-16)17-9-10(14)8-15-17/h8-9,11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNZAVDBHAQODX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670276
Record name tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877399-50-3
Record name tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 4-(4-Bromopyrazol-1-yl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Detailed Synthetic Routes and Reaction Conditions

Palladium-Catalyzed Cross-Coupling

The predominant method for preparing tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate involves palladium-catalyzed Suzuki-Miyaura coupling or related cross-coupling reactions. This typically uses a halogenated pyrazole derivative (e.g., 4-iodo-1H-pyrazole) and a piperidine derivative bearing a boronate ester or a suitable leaving group.

Representative Reaction Conditions and Yields
Catalyst and Ligand Base Solvent Temperature Time Atmosphere Yield (%)
Bis(triphenylphosphine)palladium(II) chloride Potassium acetate Dimethyl sulfoxide 80 ℃ 2 h Inert 87.9
Tetrakis(triphenylphosphine)palladium(0) Potassium acetate Dimethyl sulfoxide 80 ℃ 2 h Inert 83
Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II)·CH₂Cl₂ Potassium acetate Dimethyl sulfoxide 80 ℃ 3 h Inert 73
Bis(triphenylphosphine)palladium(II) chloride Potassium acetate Dimethyl sulfoxide 80 ℃ 3 h Inert 83
Isopropylmagnesium chloride (Grignard reagent) + bis(pinacol)diborane - Tetrahydrofuran -10 to 20 ℃ 2-12 h Inert 61.5

These data indicate that palladium catalysts with triphenylphosphine ligands and potassium acetate as base in dimethyl sulfoxide at 80 ℃ under an inert atmosphere provide high yields (up to ~88%) of the target compound.

Preparation of Key Intermediates

  • tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate is often synthesized as a precursor via substitution reactions on tert-butyl 4-(4-hydroxy- or mesylate)piperidine-1-carboxylate.
  • Subsequent borylation using bis(pinacol)diborane under palladium catalysis yields the boronate ester intermediate, which is crucial for Suzuki coupling.

Alternative Approaches

  • Grignard reagent-mediated borylation of the iodo-pyrazole intermediate in tetrahydrofuran at low temperatures (-10 to 20 ℃) followed by coupling with the piperidine derivative.
  • Use of different palladium complexes such as (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in various solvents (1,4-dioxane, N,N-dimethylformamide) at temperatures ranging from 80 to 110 ℃ for extended times (up to 24 h) can also achieve good yields (up to 94%).

Data Table Summarizing Key Preparation Conditions

Step Reagents/Conditions Solvent Temp (℃) Time Yield (%) Notes
Borylation of 4-iodo-pyrazole bis(pinacol)diborane, Pd catalyst, potassium acetate THF or DMSO 80 2-24 h 73-94 Inert atmosphere, sealed tube
Suzuki coupling with piperidine ester Pd(PPh₃)₂Cl₂, potassium acetate DMSO, 1,4-dioxane 80-110 2-24 h 83-88 Inert atmosphere
Grignard borylation Isopropylmagnesium chloride, bis(pinacol)diborane THF -10 to 20 2-12 h 61.5 Low temp, inert atmosphere

Research Findings and Optimization Insights

  • Catalyst Choice: Bis(triphenylphosphine)palladium(II) chloride provides consistently high yields and is preferred for its stability and efficiency.
  • Base Selection: Potassium acetate is the base of choice for palladium-catalyzed borylation and coupling reactions, balancing reactivity and minimizing side reactions.
  • Solvent Effects: Dimethyl sulfoxide and tetrahydrofuran are commonly used solvents; DMSO facilitates higher reaction rates at elevated temperatures, while THF is preferred for Grignard reactions.
  • Temperature and Time: Optimal temperature is around 80 ℃ for palladium-catalyzed steps; reaction times vary from 2 to 24 hours depending on catalyst and scale.
  • Atmosphere: An inert atmosphere (argon or nitrogen) is essential to prevent catalyst deactivation and side reactions.
  • Scale-up: Large-scale synthesis maintains similar conditions with adjustments in reaction time and stirring to ensure homogeneity and yield.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate involves its role as an intermediate in the synthesis of biologically active compounds. It interacts with specific molecular targets and pathways depending on the final product it helps to synthesize .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 877399-50-3
  • Molecular Formula : C₁₃H₂₀BrN₃O₂
  • Molecular Weight : 330.23 g/mol
  • Physical Properties : Crystalline powder with a melting point of 79°C .
  • Purity : ≥98.0% (HPLC/TLC) .

Structural Features :
The compound consists of a piperidine ring with two key substituents:

A tert-butoxycarbonyl (Boc) group at the 1-position, which acts as a protective group for amines.

A 4-bromo-1H-pyrazole moiety at the 4-position, providing a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Comparison with Similar Compounds

The compound belongs to a class of Boc-protected piperidine derivatives with heterocyclic substituents. Below is a comparative analysis with structurally analogous compounds:

Substituted Pyrazole Derivatives

tert-Butyl 4-(4-Bromo-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate

  • CAS No.: 1092500-89-4
  • Molecular Formula : C₁₄H₂₂BrN₃O₂
  • Molecular Weight : 344.25 g/mol
  • Key Difference : A methyl group at the 3-position of the pyrazole ring.
  • Enhanced lipophilicity, which may improve membrane permeability in drug candidates .

tert-Butyl 4-(4-Iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate

  • CAS No.: 877399-73-0
  • Molecular Formula : C₁₃H₂₀IN₃O₂
  • Molecular Weight : 377.23 g/mol
  • Key Difference : Iodine replaces bromine on the pyrazole.
  • Impact: Higher reactivity in Sonogashira or Ullmann couplings due to iodine’s superior leaving-group ability.

tert-Butyl 4-(4-Amino-1H-pyrazol-1-yl)piperidine-1-carboxylate

  • CAS No.: 877399-73-0
  • Molecular Formula : C₁₃H₂₂N₄O₂
  • Molecular Weight : 267.25 g/mol
  • Key Difference: Amino group replaces bromine.
  • Impact :
    • Enables amide bond formation or hydrogen bonding in target interactions.
    • Reduced electrophilicity, shifting utility toward functionalization rather than cross-coupling .

Non-Pyrazole Heterocyclic Derivatives

tert-Butyl 4-(3-Bromopropyl)piperidine-1-carboxylate

  • CAS No.: 164149-27-3
  • Molecular Formula: C₁₃H₂₄BrNO₂
  • Molecular Weight : 306.24 g/mol
  • Key Difference : A bromopropyl chain replaces the pyrazole ring.
  • Impact: Suited for alkylation reactions or linker incorporation in prodrug design.

tert-Butyl 4-(6-Methoxy-2H-indazol-2-yl)piperidine-1-carboxylate

  • Molecular Formula : C₂₃H₃₀N₆O₄
  • Molecular Weight : 454.5 g/mol
  • Key Difference : Indazole moiety replaces pyrazole.
  • Impact :
    • Enhanced binding to kinase ATP pockets due to indazole’s rigidity and hydrogen-bonding capacity.
    • Broader applications in oncology drug discovery .

Comparative Data Table

Compound Name CAS No. Substituent Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound 877399-50-3 4-Bromo-pyrazole C₁₃H₂₀BrN₃O₂ 330.23 Crizotinib intermediate
4-Bromo-3-methyl-pyrazole analog 1092500-89-4 4-Bromo-3-methyl-pyrazole C₁₄H₂₂BrN₃O₂ 344.25 Sterically hindered couplings
4-Iodo-pyrazole analog 877399-73-0 4-Iodo-pyrazole C₁₃H₂₀IN₃O₂ 377.23 Radiolabeling, Ullmann reactions
4-Amino-pyrazole analog 877399-73-0 4-Amino-pyrazole C₁₃H₂₂N₄O₂ 267.25 Functionalization via amidation
Bromopropyl-piperidine analog 164149-27-3 3-Bromopropyl chain C₁₃H₂₄BrNO₂ 306.24 Alkylation, linker chemistry

Research Findings and Trends

  • Reactivity : Bromine in the target compound offers a balance between stability and reactivity, making it ideal for Suzuki-Miyaura couplings. Iodo analogs, while more reactive, are costlier and less stable .
  • Drug Discovery : Methyl-substituted derivatives (e.g., CAS 1092500-89-4) are explored in kinase inhibitors where steric effects modulate selectivity .
  • Market Trends: The target compound dominates regional markets (Europe, Asia, North America) due to its role in Crizotinib production, while niche analogs cater to specialized synthetic routes .

Biological Activity

Introduction

tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS No. 877399-50-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C13H20BrN3O2C_{13}H_{20}BrN_3O_2 with a molecular weight of 330.22 g/mol. The compound is characterized by its piperidine structure substituted with a bromo-pyrazole moiety, which is essential for its biological activity.

PropertyValue
Molecular FormulaC13H20BrN3O2C_{13}H_{20}BrN_3O_2
Molecular Weight330.22 g/mol
CAS Number877399-50-3
PurityNot specified
Storage ConditionsKeep in dark place, sealed in dry conditions at room temperature

Research indicates that compounds containing the pyrazole moiety exhibit a variety of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Specifically, the presence of the bromo-substituent in this compound may enhance its interaction with biological targets.

  • Anticancer Activity :
    • Compounds similar to tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine have shown promising results against various cancer cell lines. For instance, studies have demonstrated that pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. One study reported IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9, indicating potent inhibitory effects .
    • In vitro assays have shown that pyrazole derivatives can significantly reduce cellular proliferation in HeLa, HCT116, and A375 human tumor cell lines .
  • Anti-inflammatory Activity :
    • Pyrazole derivatives are recognized for their anti-inflammatory properties. They can inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. Some compounds have been shown to possess higher selectivity and potency than traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antimicrobial Activity :
    • The antimicrobial potential of pyrazoles has been documented, with several derivatives exhibiting activity against pathogenic bacteria. For example, certain substituted pyrazoles have demonstrated significant antibacterial effects in various assays .

Case Studies

Several studies have focused on the biological evaluation of pyrazole derivatives, including those structurally related to tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine:

  • Study on Anticancer Properties : A study published in MDPI highlighted that pyrazolo[3,4-b]pyridines exhibited excellent antiproliferative activity against cancer cell lines and showed selectivity towards specific CDKs .
  • Evaluation of Anti-inflammatory Effects : Another research article discussed the synthesis and evaluation of substituted pyrazoles for their COX inhibition and anti-inflammatory properties, revealing promising results compared to standard treatments .

Q & A

Q. What are the key structural features of tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate, and how are they characterized in synthesis?

The compound contains a piperidine ring substituted with a tert-butyl carboxylate group at position 1 and a 4-bromo-1H-pyrazole moiety at position 4. Key characterization techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and purity.
  • Mass spectrometry (HRMS or ESI-MS) to verify molecular weight (330.23 g/mol, C₁₃H₂₀BrN₃O₂) .
  • X-ray crystallography for unambiguous confirmation of stereochemistry and crystal packing, as demonstrated in structurally analogous piperidine-carboxylate derivatives .

Q. What synthetic routes are commonly employed to synthesize this compound?

Synthesis typically involves:

  • N-protection of piperidine : Reaction of 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to form the Boc-protected intermediate .
  • Substitution reaction : Coupling the Boc-piperidine with 4-bromo-1H-pyrazole using Mitsunobu conditions (e.g., DIAD, PPh₃) or nucleophilic aromatic substitution (e.g., K₂CO₃, DMF) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization to achieve >95% purity .

Advanced Research Questions

Q. How can researchers address discrepancies in reported yields or purity during synthesis?

Contradictory data may arise from variations in reaction conditions. To resolve this:

  • Optimize reaction parameters : Screen temperatures (e.g., 80–120°C for SNAr), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd catalysts for cross-coupling) .
  • Analytical validation : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity and identify byproducts. Compare retention times with standards .
  • Mechanistic studies : Employ DFT calculations to evaluate energy barriers for key steps (e.g., pyrazole activation) .

Q. What strategies are recommended for elucidating the reactivity of the bromopyrazole moiety under cross-coupling conditions?

The bromine atom at pyrazole-C4 is a prime site for metal-catalyzed reactions:

  • Suzuki-Miyaura coupling : React with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to form biaryl derivatives. Monitor regioselectivity via LC-MS .
  • Buchwald-Hartwig amination : Introduce amines using Pd₂(dba)₃/Xantphos. Optimize ligand choice to suppress dehalogenation side reactions .
  • Stability assessment : Test compatibility with Grignard reagents or strong bases (e.g., LDA) to avoid Boc-deprotection .

Q. How does the steric and electronic environment of the piperidine ring influence the compound’s biological activity?

  • Conformational analysis : Use NOESY NMR or molecular dynamics simulations to study ring puckering and substituent orientation .
  • Structure-activity relationship (SAR) : Compare activity of analogs (e.g., 4-methylpyrazole vs. 4-bromo) in enzyme inhibition assays (e.g., kinase targets) .
  • Electrostatic potential mapping : Calculate charge distribution (Gaussian 09) to predict binding interactions with biological targets .

Safety and Handling

Q. What are the critical safety considerations when handling this compound?

  • Personal protective equipment (PPE) : Wear OV/AG/P99 respirators for airborne particles and nitrile gloves (tested per ASTM D6978) .
  • Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the Boc group .
  • Waste disposal : Neutralize with 10% aqueous KOH before incineration to avoid brominated dioxin formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.